molecular formula C7H4IN B13568733 1-Iodo-4-isocyanobenzene CAS No. 66885-67-4

1-Iodo-4-isocyanobenzene

Cat. No.: B13568733
CAS No.: 66885-67-4
M. Wt: 229.02 g/mol
InChI Key: FAOVWAGYQZDYSS-UHFFFAOYSA-N
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Description

1-Iodo-4-isocyanobenzene, also known as para-iodophenyl isocyanate, is an organic compound with the molecular formula C₇H₄IN. It is a derivative of benzene, where an iodine atom and an isocyanide group are attached to the benzene ring at the para positions.

Preparation Methods

The synthesis of 1-iodo-4-isocyanobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-isocyanobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Iodo-4-isocyanobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-4-isocyanobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-iodo-4-isocyanobenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isocyanide group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved depend on the specific reaction and conditions, but generally, the compound acts as an electrophile in substitution reactions and can form stable intermediates during the reaction process .

Comparison with Similar Compounds

1-Iodo-4-isocyanobenzene can be compared with other similar compounds such as:

These compounds share some reactivity patterns due to the presence of the iodine atom but differ in their specific chemical properties and applications. The isocyanide group in this compound provides unique reactivity, making it distinct from its analogs.

Properties

CAS No.

66885-67-4

Molecular Formula

C7H4IN

Molecular Weight

229.02 g/mol

IUPAC Name

1-iodo-4-isocyanobenzene

InChI

InChI=1S/C7H4IN/c1-9-7-4-2-6(8)3-5-7/h2-5H

InChI Key

FAOVWAGYQZDYSS-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)I

Origin of Product

United States

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